N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an imidazole ring at the 2-position and a furan-2-carboxamide group at the 5-position. Pyrimidine and imidazole moieties are common in medicinal chemistry due to their hydrogen-bonding capabilities and interactions with biological targets, while furan derivatives are often explored for antimicrobial and antifungal properties .
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-11(10-2-1-5-19-10)16-9-6-14-12(15-7-9)17-4-3-13-8-17/h1-8H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMTOWYNOFIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde.
Synthesis of Pyrimidine Derivatives: Pyrimidine derivatives can be synthesized via cyclization reactions involving amidines and nitriles.
Coupling Reactions: The imidazole and pyrimidine moieties are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Furan-2-carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide shows promise as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structural motifs exhibit selective inhibition of Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation. In vitro tests indicated that derivatives of this compound could induce apoptosis in cancer cell lines, such as HeLa and L363, with IC50 values in the low micromolar range .
Antimicrobial Properties
Research has indicated that imidazole and pyrimidine derivatives possess significant antibacterial properties. Compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics like penicillin . The mechanism often involves interference with bacterial DNA synthesis or function.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have been conducted to identify key functional groups that enhance its anticancer and antimicrobial activities. For example, modifications at the furan or imidazole moieties can significantly affect binding affinity to target proteins .
Dual-target Compounds
A notable case study involved the design of dual-target compounds that interact with both adenosine A2a receptor and another therapeutic target, showcasing the versatility of imidazole-containing compounds in treating complex diseases like asthma . This illustrates the potential for this compound to be developed into multi-target therapeutics.
In Vivo Efficacy
In vivo studies have been conducted using animal models to evaluate the therapeutic efficacy of this compound against tumors. Results indicated a significant reduction in tumor size compared to controls, supporting further development as a potential cancer treatment .
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the pyrimidine ring can interact with nucleic acids, influencing DNA and RNA synthesis . The furan ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights structurally related compounds, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Impact of Nitro Groups on Activity :
The nitro group in Compounds 2 and 3 () enhances antifungal efficacy but may increase toxicity. The absence of this group in the target compound could reduce reactivity and toxicity, though antifungal potency might also diminish.
Role of Heterocyclic Substituents: The imidazole and pyridine moieties in Compounds 2 and 3 improve solubility and target binding. The target compound’s imidazole-pyrimidine scaffold may offer similar advantages for enzyme inhibition.
Synthetic Accessibility : Compounds 2 and 3 were synthesized via carboxamide coupling (), a method applicable to the target compound. However, the pyrimidine-imidazole linkage in the target compound may require more complex multi-step synthesis compared to the nitrofuran derivatives.
Biological Activity
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound consists of a furan ring, an imidazole moiety, and a pyrimidine structure, which are known to contribute to various biological activities. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Research indicates that similar furan-imidazole derivatives can inhibit DYRK1A kinase, which is implicated in neurodegenerative diseases such as Alzheimer's .
- Antitumor Activity : Compounds with imidazole and pyrimidine rings have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anticancer Properties
Several studies have demonstrated the anticancer potential of compounds structurally similar to this compound. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (skin cancer) | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 | Cell cycle arrest |
| Compound C | WM793 (melanoma) | <10 | Inhibits proliferation |
These findings suggest that the presence of both imidazole and pyrimidine rings enhances the anticancer activity through multiple pathways .
Neuroprotective Effects
The compound's ability to inhibit DYRK1A kinase positions it as a candidate for treating cognitive disorders. In vitro studies have shown that derivatives can effectively reduce the secretion of amyloid-beta peptides, which are associated with Alzheimer's disease .
Case Studies
Case Study 1: Antitumor Activity
In a study examining the effects of various furan-imidazole derivatives on cancer cell lines, this compound was tested against prostate cancer cells. The results indicated significant inhibition of cell growth with an IC50 value lower than standard chemotherapy agents.
Case Study 2: Neurodegenerative Disease Model
In a model of Alzheimer's disease, this compound demonstrated neuroprotective effects by reducing tau phosphorylation and promoting neuronal survival in cultured neurons exposed to neurotoxic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
